2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both indole and tetrahydroisoquinoline moieties. Indole derivatives are known for their significant biological activities, while tetrahydroisoquinoline derivatives are often found in natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The tetrahydroisoquinoline moiety can be synthesized through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the propanoyl side chain can be reduced to form alcohols.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrahydroisoquinoline moiety may also contribute to the compound’s overall biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: A simpler indole derivative with similar biological activities.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with a similar tetrahydroisoquinoline moiety but lacking the indole ring.
Uniqueness
2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of both indole and tetrahydroisoquinoline moieties, which may result in synergistic biological activities and enhanced therapeutic potential .
Properties
Molecular Formula |
C22H23BrN2O3 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C22H23BrN2O3/c1-27-20-12-15-5-9-25(14-17(15)13-21(20)28-2)22(26)7-10-24-8-6-16-11-18(23)3-4-19(16)24/h3-4,6,8,11-13H,5,7,9-10,14H2,1-2H3 |
InChI Key |
NQYJFSZBWHZIFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C=CC4=C3C=CC(=C4)Br)OC |
Origin of Product |
United States |
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